2-[(Methylsulfanyl)methyl]thiophene
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Overview
Description
2-[(Methylsulfanyl)methyl]thiophene is an organic compound with the molecular formula C6H8S2. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfanyl)methyl]thiophene typically involves the reaction of thiophene with methylthiol in the presence of a base. One common method is the nucleophilic substitution reaction where thiophene is treated with methylthiol and a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-[(Methylsulfanyl)methyl]thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, sulfide derivatives.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Scientific Research Applications
2-[(Methylsulfanyl)methyl]thiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Methylsulfanyl)methyl]thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The compound’s sulfur-containing groups can participate in redox reactions, influencing its activity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, a simple sulfur-containing aromatic ring.
2-Methylthiophene: A methyl-substituted derivative of thiophene.
2-(Methylthio)thiophene: Another sulfur-containing thiophene derivative.
Uniqueness
2-[(Methylsulfanyl)methyl]thiophene is unique due to the presence of both a methylsulfanyl group and a thiophene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications .
Properties
CAS No. |
22906-17-8 |
---|---|
Molecular Formula |
C6H8S2 |
Molecular Weight |
144.3 g/mol |
IUPAC Name |
2-(methylsulfanylmethyl)thiophene |
InChI |
InChI=1S/C6H8S2/c1-7-5-6-3-2-4-8-6/h2-4H,5H2,1H3 |
InChI Key |
SXBFKTWZWIHXOY-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC=CS1 |
Origin of Product |
United States |
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